sulfanium bromide CAS No. 647843-18-3](/img/structure/B12605756.png)
[(4-Cyanophenyl)methyl](diethyl)sulfanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanophenyl)methylsulfanium bromide is an organosulfur compound with the chemical formula C12H16NS·Br It is a sulfonium salt where the central sulfur atom is bonded to three organic substituents: a 4-cyanophenylmethyl group and two diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylsulfanium bromide typically involves the reaction of a 4-cyanophenylmethyl halide with diethyl sulfide in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium salt. The general reaction scheme is as follows:
4-Cyanophenylmethyl halide+Diethyl sulfideBase(4-Cyanophenyl)methylsulfanium halide
The resulting sulfonium halide can then be converted to the bromide salt by treatment with a bromide source, such as sodium bromide.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)methylsulfanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyanophenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium group can yield thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Cyanophenyl)methylsulfanium bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Cyanophenyl)methylsulfanium bromide involves its interaction with nucleophiles and electrophiles. The sulfonium group, being positively charged, can attract nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaluminium cyanide: Similar in having a cyanide group and diethyl substituents.
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Shares the 4-cyanophenyl group.
Uniqueness
(4-Cyanophenyl)methylsulfanium bromide is unique due to its sulfonium core, which imparts distinct reactivity and stability compared to other organosulfur compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
647843-18-3 |
|---|---|
Molekularformel |
C12H16BrNS |
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
(4-cyanophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C12H16NS.BrH/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12;/h5-8H,3-4,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VKJOBUIKAKEXOW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[S+](CC)CC1=CC=C(C=C1)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
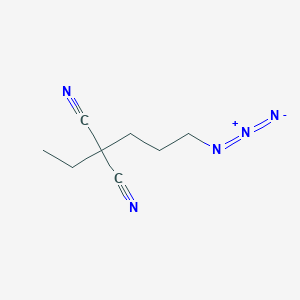
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
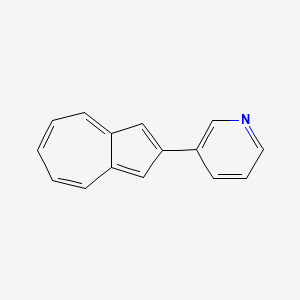

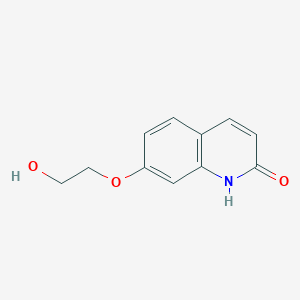
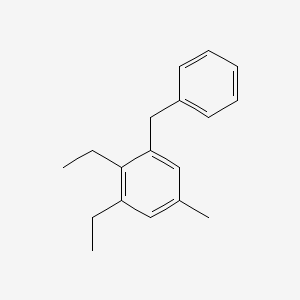
![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
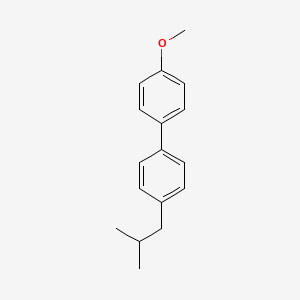
silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)
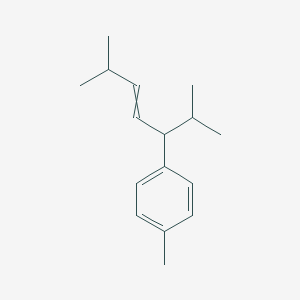
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
